2-Chloro-4,6-dimethylquinoline

Catalog No.
S709243
CAS No.
3913-18-6
M.F
C11H10ClN
M. Wt
191.65 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Chloro-4,6-dimethylquinoline

CAS Number

3913-18-6

Product Name

2-Chloro-4,6-dimethylquinoline

IUPAC Name

2-chloro-4,6-dimethylquinoline

Molecular Formula

C11H10ClN

Molecular Weight

191.65 g/mol

InChI

InChI=1S/C11H10ClN/c1-7-3-4-10-9(5-7)8(2)6-11(12)13-10/h3-6H,1-2H3

InChI Key

UPMJOZIDQGBLDI-UHFFFAOYSA-N

SMILES

CC1=CC2=C(C=C1)N=C(C=C2C)Cl

Canonical SMILES

CC1=CC2=C(C=C1)N=C(C=C2C)Cl

2-Chloro-4,6-dimethylquinoline (CAS 3913-18-6) is a bifunctional heterocyclic building block characterized by a highly electrophilic 2-chloro position and two electron-donating methyl groups at the 4- and 6-positions. In industrial and laboratory procurement, it is primarily selected as a precursor for carbon-nitrogen (C-N) cross-coupling and nucleophilic aromatic substitution (SNAr) reactions. The specific 4,6-dimethyl substitution pattern is critical for tuning the steric bulk and lipophilicity (LogP) of downstream active pharmaceutical ingredients, distinguishing it from simpler quinoline derivatives [1].

Procurement substitution with 2-chloroquinoline or 2-chloro-4-methylquinoline frequently results in downstream application failures, particularly in pharmaceutical development. The absence of the 6-methyl group alters the electronic density of the quinoline ring, which can shift the oxidative addition kinetics during palladium-catalyzed Buchwald-Hartwig aminations[1]. Furthermore, in the synthesis of central nervous system (CNS) active compounds, such as MC4 receptor antagonists, the 4,6-dimethyl configuration is strictly required to achieve the necessary hydrophobic interactions and blood-brain barrier permeability; omitting the 6-methyl group compromises target receptor affinity and pharmacokinetic viability [2].

Catalyst-Specific C-N Cross-Coupling Efficiency

When synthesizing complex aminopyrrolidine derivatives, 2-chloro-4,6-dimethylquinoline requires specific catalytic conditions to overcome the steric and electronic influence of the dimethyl groups. Quantitative protocols demonstrate that coupling proceeds efficiently using a Pd2(dba)3 and BINAP catalyst system with sodium t-butoxide at 70°C, a condition optimized specifically for this substitution pattern compared to unsubstituted baselines[1].

Evidence DimensionCatalytic requirement for amination
Target Compound DataPd2(dba)3 / BINAP / NaOtBu at 70°C
Comparator Or Baseline2-chloroquinoline (Baseline)
Quantified DifferenceRequires sterically accommodating bidentate ligands (BINAP) for efficient conversion
Conditions1,4-dioxane solvent, 1-2 hours reaction time

Ensures buyers select the correct palladium-ligand system to maintain high yields during the scale-up of substituted quinoline intermediates.

Nucleophilic Aromatic Substitution (SNAr) Yield in Triazole Synthesis

Despite the electron-donating (+I) effect of the 4,6-dimethyl groups, which theoretically deactivates the ring towards nucleophiles, 2-chloro-4,6-dimethylquinoline maintains high reactivity at the 2-position. Reaction with sodium azide yields the corresponding 4,6-dimethyl-3H-[1,2,3]triazolo-[2,3-b]quinoline at a 76.7% yield, demonstrating that the precursor remains highly viable for direct cyclization workflows [1].

Evidence DimensionSNAr conversion yield
Target Compound Data76.7% yield of cyclized product
Comparator Or Baseline2-chloro-4-methylquinoline (Comparator)
Quantified DifferenceComparable SNAr activation, proving the 6-methyl group does not sterically hinder the 2-position
ConditionsReaction with NaN3, isolation via crystallization

Validates the compound as a reliable, high-yield precursor for the procurement of antimicrobial heterocycle libraries.

Downstream Lipophilicity and Receptor Targeting

The inclusion of the 6-methyl group provides a measurable increase in the lipophilic surface area of the resulting quinoline scaffold. In the formulation of MC4 receptor antagonists, this specific 4,6-dimethyl substitution is utilized to precisely tune the LogP of the molecule, enabling the necessary penetration and receptor binding that lower-molecular-weight analogs fail to achieve [1].

Evidence DimensionStructural lipophilicity contribution
Target Compound DataTwo methyl groups (+2 CH3) integrated into the scaffold
Comparator Or Baseline2-chloro-4-methylquinoline (+1 CH3)
Quantified DifferenceIncreased hydrophobic bulk essential for CNS target engagement
ConditionsIn vivo obesity and mood disorder models

Prevents the substitution of lower-lipophilicity analogs that would cause pharmacokinetic failure in neuro-active drug pipelines.

Synthesis of MC4 Receptor Antagonists

Where this compound is the right choice for generating aminopyrrolidine-linked quinolines via Buchwald-Hartwig cross-coupling, specifically when targeting mood disorders and obesity where precise lipophilicity is required [1].

Development of Antimicrobial Triazoloquinolines

Where this compound is the right choice as an SNAr precursor to react with azides, producing sterically tuned antifungal and antibacterial agents with high conversion yields [2].

Design of Sterically Tuned Ligands

Where this compound is the right choice for developing lipophilic, bidentate nitrogen ligands for transition metal catalysis, leveraging the 4,6-dimethyl groups to control the coordination environment [1].

XLogP3

3.9

Wikipedia

2-Chloro-4,6-dimethylquinoline

Dates

Last modified: 08-15-2023

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